molecular formula C10H11ClO4S B2573256 2-(4-Chlorobenzenesulfonyl)ethyl acetate CAS No. 38476-90-3

2-(4-Chlorobenzenesulfonyl)ethyl acetate

Cat. No.: B2573256
CAS No.: 38476-90-3
M. Wt: 262.7
InChI Key: LYVALIJNRCICPO-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)ethyl acetate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfonyl)ethyl acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, which help in neutralizing the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzenesulfonyl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)ethyl acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzenesulfonyl)ethyl acetate.

    Ethyl acetate: A common solvent and reactant in organic synthesis.

    Benzene sulfonyl derivatives: A class of compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the combination of the sulfonyl group and ethyl acetate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-8(12)15-6-7-16(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVALIJNRCICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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